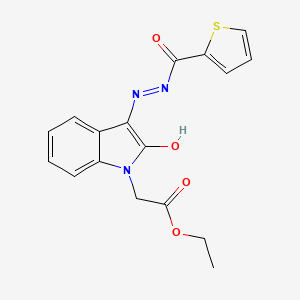

Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-(2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Indolring, eine Thienylgruppe und einen Hydrazoneinheit vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat beinhaltet in der Regel mehrere Schritte:

Bildung des Indolkern: Der Indolkern kann über die Fischer-Indolsynthese synthetisiert werden, wobei Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Einführung der Thienylgruppe: Die Thienylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der Thiophen in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid mit einem Säurechlorid reagiert.

Hydrazonebildung: Die Hydrazoneinheit wird durch Reaktion des Indolderivats mit Thienylcarbonylhydrazin unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol gebildet.

Veresterung: Schließlich wird die Estergruppe durch Reaktion des Hydrazone-Derivats mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Thienyl- und Indolringen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren und diese unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, wobei Nucleophile wie Amine oder Thiole die Ethoxygruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Sulfoxiden oder Sulfonen aus der Thienylgruppe.

Reduktion: Bildung von Alkohol-Derivaten aus den Carbonylgruppen.

Substitution: Bildung von Amiden oder Thioestern aus der Estergruppe.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese dient Ethyl-(2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat als vielseitiges Zwischenprodukt für die Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht verschiedene funktionelle Gruppentransformationen, was es wertvoll für die Entwicklung neuer Synthesemethoden macht.

Biologie

Die Hydrazoneinheit der Verbindung ist bekannt für ihre biologische Aktivität, einschließlich antimikrobieller und anticanceriger Eigenschaften. Forscher untersuchen ihr Potenzial als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krankheiten.

Industrie

In der Materialwissenschaftenindustrie werden die einzigartigen elektronischen Eigenschaften der Verbindung für Anwendungen in der organischen Elektronik und Photovoltaik untersucht.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydrazoneinheit kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren eingehen und so die Aktivität dieser Zielstrukturen modulieren. Die Indol- und Thienylgruppen tragen zur Gesamtbindingaffinität und Spezifität der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Industry

In the material science industry, the compound’s unique electronic properties are being studied for applications in organic electronics and photovoltaics.

Wirkmechanismus

The mechanism of action of Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The indole and thienyl groups contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-(2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-yl)acetat: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Thienylgruppe.

Ethyl-(2-oxo-3-((2-furylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat: Ähnliche Struktur, aber mit einer Furylgruppe anstelle einer Thienylgruppe.

Einzigartigkeit

Ethyl-(2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-yl)acetat ist einzigartig durch das Vorhandensein der Thienylgruppe, die im Vergleich zu ihren Phenyl- und Furyl-Analoga unterschiedliche elektronische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen führen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C17H15N3O4S |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

ethyl 2-[2-hydroxy-3-(thiophene-2-carbonyldiazenyl)indol-1-yl]acetate |

InChI |

InChI=1S/C17H15N3O4S/c1-2-24-14(21)10-20-12-7-4-3-6-11(12)15(17(20)23)18-19-16(22)13-8-5-9-25-13/h3-9,23H,2,10H2,1H3 |

InChI-Schlüssel |

WQUZIOGYOBFLDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)

![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)

![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)

![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015208.png)

![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)

![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)